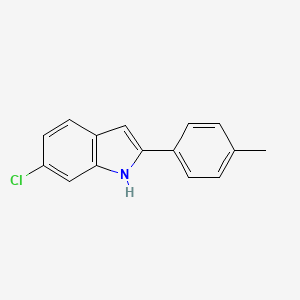6-Chloro-2-(p-tolyl)-1H-indole
CAS No.:
Cat. No.: VC18311761
Molecular Formula: C15H12ClN
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H12ClN |
|---|---|
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | 6-chloro-2-(4-methylphenyl)-1H-indole |
| Standard InChI | InChI=1S/C15H12ClN/c1-10-2-4-11(5-3-10)14-8-12-6-7-13(16)9-15(12)17-14/h2-9,17H,1H3 |
| Standard InChI Key | ZURGNZJLTDJFFI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 6-chloro-2-(p-tolyl)-1H-indole consists of an indole ring system substituted with a chlorine atom at position 6 and a p-tolyl group at position 2 (Figure 1). The indole nucleus is a bicyclic structure comprising a benzene ring fused to a pyrrole ring, with the p-tolyl group introducing steric and electronic modifications that influence reactivity and biological interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-chloro-2-(4-methylphenyl)-1H-indole | |
| Molecular Formula | ||
| Molecular Weight | 241.71 g/mol | |
| SMILES | ClC1=CC2=C(C=C1)N=C(C3=CC=C(C=C3)C)C2 | |
| InChIKey | UPLQZJRBXHQKQN-UHFFFAOYSA-N |
The para-methyl group on the phenyl ring enhances lipophilicity, as evidenced by a calculated LogP value of 4.80 , which may improve membrane permeability in biological systems.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous indole derivatives reveal distinct proton environments. For example, in 6-chloro-3-(1-(2-methylphenyl)-2-nitroethyl)-1H-indole, the indole NH proton resonates at δ 11.19 ppm (DMSO-d6), while aromatic protons appear between δ 7.41–6.95 ppm . Similar shifts are expected for 6-chloro-2-(p-tolyl)-1H-indole, with the p-tolyl methyl group likely appearing as a singlet near δ 2.44 ppm .
Synthetic Methodologies
Conventional Alkylation and Arylation Strategies
The synthesis of 2-arylindoles often involves transition-metal-catalyzed cross-coupling reactions. A NaOH-promoted sulfenylation protocol developed by Liu et al. demonstrates the feasibility of functionalizing indoles at the 3-position using thiols in dimethyl sulfoxide (DMSO) . While this method targets 3-sulfenylated indoles, analogous strategies could be adapted for 2-arylindoles by modifying the electrophilic coupling partners.
Table 2: Representative Synthesis Conditions
| Reaction Component | Quantity/Conditions | Source |
|---|---|---|
| Indole substrate | 0.25 mmol | |
| p-Tolylboronic acid | 0.5 mmol (theoretical) | – |
| Base | NaOH (0.5 mmol) | |
| Solvent | DMSO (2.0 mL) | |
| Temperature | 70°C, 6 hours |
Photoredox Catalysis
Visible-light-mediated photoredox catalysis offers a regioselective route to nitroalkyl-substituted indoles . For instance, 6-chloro-3-(2-nitro-1-phenylethyl)-1H-indole was synthesized using eosin Y as a photocatalyst under blue LED irradiation . Although this method focuses on 3-substitution, its principles could inform the development of 2-arylindole syntheses by adjusting the nitroalkene precursors.
Physicochemical Properties
Solubility and Stability
The compound’s low polar surface area (15.79 Ų) suggests limited aqueous solubility, necessitating organic solvents like dimethylformamide (DMF) or ethanol for experimental handling. Stability under aerobic conditions remains uncharacterized, but analogous chlorinated indoles exhibit moderate thermal stability, with decomposition temperatures exceeding 150°C .
Crystallographic Data
While single-crystal X-ray diffraction data for 6-chloro-2-(p-tolyl)-1H-indole are unavailable, related structures such as 6-chloro-2-phenyl-1H-indole (PubChem CID: 10609364) crystallize in monoclinic systems with π-π stacking interactions between indole rings . The p-tolyl substituent likely induces similar packing motifs, potentially enhancing material properties in solid-state applications.
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of kinase-targeted therapies. Its halogen and aryl substituents provide sites for further functionalization, enabling the development of prodrugs or fluorescent probes.
Materials Science
Indole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The p-tolyl group’s electron-donating effects could modulate emission spectra, making 6-chloro-2-(p-tolyl)-1H-indole a candidate for optoelectronic materials .
Comparison with Structural Analogues
Table 3: Structural and Functional Comparison
The p-tolyl group confers a marginal increase in lipophilicity compared to phenyl analogues, which may enhance blood-brain barrier penetration in neurological applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume